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molecular formula C9H12SSi B1330703 Trimethyl(thiophen-2-ylethynyl)silane CAS No. 40231-03-6

Trimethyl(thiophen-2-ylethynyl)silane

Cat. No. B1330703
M. Wt: 180.34 g/mol
InChI Key: OQUBLKNISPLGJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06784167B2

Procedure details

To a mixture of piperidine (10 mL, 93.9 mmol), 2-bromothiophene (3.21 g, 19.7 mmol), and (trimethylsilyl)acetylene (2.13 g, 21.7 mmol) was added Pd(PPh3)4 (0.03 g, 0.026 mmol), followed by CuI (0.01 g, 0.05 mmol) and PPh3 (0.015 g, 0.057 mmol). The reaction mixture was heated at the reflux temperature for 45 min., and was allowed to cool to room temperature. The resulting dark brown slurry was diluted with pentane (20 mL) and water (20 mL) and the aqueous layer was extracted with pentane (2×20 mL). The organic layers were washed with a saturated NH4Cl solution (4 mL) and a 3M HCl solution (4 mL), dried (MgSO4) and concentrated under reduced pressure to give 2-(2-thienyl)-1-trimethylsilylacetylene (2.79 g, 79%) as a reddish brown oil: GC-MS m/z (rel abundance) 180 (M+, 30%); 1H NMR (CDCl3) δ 0.15 (s, 9H), 6.79 (m, 1H), 7.15 (m, 2H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.03 g
Type
catalyst
Reaction Step Three
Name
CuI
Quantity
0.01 g
Type
catalyst
Reaction Step Four
Name
Quantity
0.015 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
N1CCCCC1.Br[C:8]1[S:9][CH:10]=[CH:11][CH:12]=1.[CH3:13][Si:14]([C:17]#[CH:18])([CH3:16])[CH3:15]>CCCCC.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cu]I.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[S:9]1[CH:10]=[CH:11][CH:12]=[C:8]1[C:18]#[C:17][Si:14]([CH3:16])([CH3:15])[CH3:13] |^1:28,30,49,68|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
3.21 g
Type
reactant
Smiles
BrC=1SC=CC1
Name
Quantity
2.13 g
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CCCCC
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.03 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Four
Name
CuI
Quantity
0.01 g
Type
catalyst
Smiles
[Cu]I
Step Five
Name
Quantity
0.015 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at the reflux temperature for 45 min.
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with pentane (2×20 mL)
WASH
Type
WASH
Details
The organic layers were washed with a saturated NH4Cl solution (4 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a 3M HCl solution (4 mL), dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.79 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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